3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including antitumor and anti-inflammatory properties. The systematic name reflects its intricate structure, which includes multiple functional groups and a unique arrangement of atoms.
The compound can be identified by its CAS number 1006276-34-1 and has been cataloged in various chemical databases. Its molecular formula is with a molecular weight of approximately 457.9149 g/mol. The structure can be represented using the SMILES notation: Cc1ccc(c(c1)C)n1ncc2c1ncnc2n1nc(cc1NC(=O)c1ccccc1Cl)
.
This compound is classified under heterocyclic compounds due to the presence of nitrogen-containing rings (pyrazole and pyrimidine). It also falls within the category of amides, as indicated by the presence of a carbonyl group bonded to a nitrogen atom.
The synthesis of 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide can be achieved through various methods involving multi-step reactions. A prominent approach includes the use of readily available precursors such as 2-chloro-3-nitropyridines, which undergo nucleophilic substitution followed by cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core .
Technical Details:
The molecular structure of this compound features:
The structural integrity can be analyzed using X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and functional groups.
The compound can participate in various chemical reactions typical for pyrazolo derivatives:
Technical Details:
Reactions are often optimized for yield and selectivity using different solvents and temperatures. Mechanistic studies may involve tracking intermediates through spectroscopic methods.
The mechanism of action for compounds like 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide typically involves:
Studies on similar compounds have shown that they often act through inhibition of key signaling pathways involved in cell proliferation and survival .
Relevant data on melting points, boiling points, and solubility should be collected from experimental studies to provide comprehensive insights into these properties.
The potential applications of 3-chloro-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide include:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5